(E)-Metominostrobin

描述

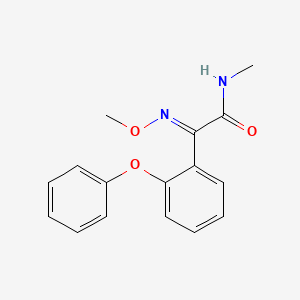

Structure

3D Structure

属性

IUPAC Name |

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIRDDUVRXCDBN-OBGWFSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057959 |

Source

|

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133408-50-1 |

Source

|

| Record name | Metominostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-Metominostrobin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Developed to control a variety of fungal diseases in crops, particularly rice, it functions as a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identity

This compound, with the IUPAC name (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is characterized by a specific stereochemistry around the oxime double bond, which is crucial for its biological activity.[2][3]

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | [2][3] |

| CAS Number | 133408-50-1 | [4][5] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [4][6] |

| Molecular Weight | 284.31 g/mol | [4][6] |

| Canonical SMILES | CNC(=O)/C(=N\OC)/c1ccccc1Oc2ccccc2 | [1] |

| InChI Key | HIIRDDUVRXCDBN-OBGWFSINSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for understanding its environmental fate and behavior, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Melting Point | 87 - 89 | °C | [6] |

| Water Solubility | 128 | mg/L (at 20°C, pH 7) | |

| Vapor Pressure | 0.018 | mPa (at 20°C) | |

| logP (Octanol-Water Partition Coefficient) | 2.88 |

Fungicidal Properties and Mode of Action

This compound is a quinone outside inhibitor (QoI) fungicide.[1] Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This disruption of cellular respiration ultimately leads to the cessation of fungal growth and development. It exhibits broad-spectrum activity against various fungal pathogens, with a primary application in the control of Pyricularia oryzae (rice blast).[6]

Experimental Protocols

Synthesis of this compound

A representative synthesis method for this compound is described in Chinese patent CN102603563B. The process involves the following key steps:

-

Preparation of 2-(2-phenoxyphenyl)-2-oxoacetamide: 2-(Phenoxy)benzonitrile is hydrolyzed under acidic conditions (6N HCl) to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

-

Oximation: The resulting acetamide (B32628) is reacted with hydroxylamine (B1172632) sulfate (B86663) in toluene (B28343) to form 2-(2-phenoxy-phenyl)-2-(hydroxyimino)acetamide.

-

Methylation: The oxime is then methylated using dimethyl sulfate in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) in toluene to yield this compound. The product is purified by silica (B1680970) gel chromatography.

Note: This is a summary of the patented method. For detailed reagent quantities, reaction times, and purification procedures, refer to the original patent document.

Fungicidal Activity Assay (General Protocol)

This protocol provides a general method for determining the in vitro fungicidal activity of this compound against a target fungus, adapted from a protocol for (Z)-Metominostrobin.

a. Preparation of Fungal Inoculum:

- Culture the target fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

- Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

- Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

b. Preparation of Test Compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

- Perform serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of test concentrations.

c. Microtiter Plate Assay:

- In a 96-well microtiter plate, add a defined volume of the fungal spore suspension to each well.

- Add an equal volume of the serially diluted this compound solutions to the respective wells.

- Include appropriate controls: a positive control (fungus with medium and solvent, without the test compound) and a negative control (medium only).

- Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

d. Assessment of Fungal Growth Inhibition:

- Visually assess fungal growth in each well or measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

- Calculate the percentage of growth inhibition for each concentration compared to the positive control.

- Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration.

Mitochondrial Respiration Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of this compound on mitochondrial respiration.

a. Isolation of Mitochondria:

- Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using differential centrifugation techniques. The specific protocol will vary depending on the source material.

b. Oxygen Consumption Measurement:

- Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

- Suspend the isolated mitochondria in a suitable respiration buffer.

- Energize the mitochondria with a respiratory substrate (e.g., succinate (B1194679) for Complex II-linked respiration).

- Record the basal respiration rate.

- Add a known concentration of this compound and monitor the change in oxygen consumption rate to determine the extent of inhibition.

- ADP can be added to measure state 3 respiration (phosphorylating respiration), and its inhibition by the compound can be assessed.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety for humans and the environment.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Value | Unit | Classification | Reference |

| Acute Oral LD₅₀ | Rat | 708 | mg/kg bw | Moderate | [2] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 | mg/kg bw | Low | [2] |

| Acute Inhalation LC₅₀ (4h) | Rat | > 3.8 | mg/L | Low | [2] |

| Fish 96h LC₅₀ | Brachydanio rerio (Zebra fish) | 0.59 | mg/L | Toxic to aquatic life | |

| Aquatic Invertebrate 48h EC₅₀ | Daphnia magna | > 40 | mg/L |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of this compound's properties and its mode of action as a fungicide.

Caption: Logical workflow of this compound's properties and fungicidal action.

References

An In-depth Technical Guide to the Synthesis of (E)-Metominostrobin

This technical guide provides a detailed overview of the primary synthesis pathways for (E)-metominostrobin, a broad-spectrum strobilurin fungicide. The content is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines the core chemical reactions, precursors, and experimental protocols involved in the production of this compound.

Introduction

This compound, with the chemical name (E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide used to control a range of plant diseases.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1][3] The synthesis of this molecule, particularly ensuring the biologically active (E)-isomer, involves a multi-step chemical process. This guide will focus on the most common industrial synthesis route and an alternative pathway.

Primary Synthesis Pathway: From Diphenyl Ether

The most prevalent industrial synthesis of this compound commences with the precursors diphenyl ether and ethanedinitrile (also known as cyanogen (B1215507) or oxalonitrile).[4][5] The pathway consists of four primary stages: acylation, hydrolysis, oximation, and methylation.[4][5]

Caption: Primary synthesis pathway of this compound.

Step 1: Acylation of Diphenyl Ether

This initial step involves a Friedel-Crafts acylation reaction between diphenyl ether and ethanedinitrile to produce 2-(phenoxy)benzoyl nitrile.

-

Methodology:

-

In a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge ethanedinitrile and a solvent such as toluene.[4]

-

Introduce a Lewis acid catalyst, such as hydrofluoric acid (HF) or aluminum chloride (AlCl3).

-

Cool the mixture to a temperature between -30°C and 10°C.[5]

-

Add diphenyl ether dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for 3-5 hours.[4][5]

-

Gradually warm the mixture to room temperature and continue stirring for an additional 5-10 hours.[5]

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the product with a solvent like dichloromethane (B109758) or ethyl acetate, followed by drying and concentration to yield 2-(phenoxy)benzoyl nitrile.[4]

-

Step 2: Hydrolysis of 2-(phenoxy)benzoyl nitrile

The nitrile group of the intermediate is hydrolyzed to an amide, yielding 2-(2-phenoxyphenyl)-2-oxoacetamide.

-

Methodology:

-

Charge a reaction flask with 2-(phenoxy)benzoyl nitrile.

-

Add an acidic or basic solution (e.g., 6N hydrochloric acid or sodium hydroxide) and water.[4][5]

-

Stir the mixture at a temperature between 5°C and 30°C for approximately 22-24 hours.[4][5]

-

After the reaction is complete, add water and extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium carbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain 2-(2-phenoxyphenyl)-2-oxoacetamide.[4]

-

Step 3: Oximation of 2-(2-phenoxyphenyl)-2-oxoacetamide

The ketone group of the acetamide (B32628) is converted to an oxime, forming 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

-

Methodology:

-

In a reaction flask, combine 2-(2-phenoxyphenyl)-2-oxoacetamide with a solvent like toluene.

-

Add hydroxylamine sulfate or hydroxylamine hydrochloride.

-

Heat the mixture to a temperature between 40°C and 80°C and stir for 3-6 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to yield 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

-

Step 4: Methylation of 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide

The final step is the methylation of the oxime group to produce this compound.

-

Methodology:

-

In a four-necked reaction flask, dissolve 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide in a solvent such as toluene.

-

Add a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide.

-

Add dimethyl sulfate dropwise at room temperature over 1.5 hours.

-

Continue to stir the mixture at room temperature for an additional 5 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and a saturated sodium chloride solution.

-

Remove the solvent and purify the crude product by silica (B1680970) gel chromatography to obtain this compound.

-

| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | Diphenyl ether, Ethanedinitrile | HF or AlCl3, Toluene | -30 to 10, then RT | 8 - 15 | ~71.5 |

| Hydrolysis | 2-(phenoxy)benzoyl nitrile | 6N HCl or NaOH | 5 to 30 | 22 - 24 | 85 - 87.1 |

| Oximation | 2-(2-phenoxyphenyl)-2-oxoacetamide | Hydroxylamine sulfate, Toluene | 70 | 6 | ~98 |

| Methylation | 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide | Dimethyl sulfate, Tetrabutylammonium bromide, Toluene | Room Temperature | 6.5 | ~94 |

Alternative Synthesis Pathway: From 2-(phenoxy)toluene

An alternative route for the synthesis of this compound starts from 2-(phenoxy)toluene.[5] This pathway involves more steps and utilizes some hazardous reagents.

Caption: Alternative synthesis pathway for this compound.

This synthetic route is generally longer and involves the use of highly toxic reagents such as sodium cyanide.[5] The intermediate, 2-(phenoxy)benzyl bromide, is also noted to be an irritant.[5]

Conclusion

The synthesis of this compound is a well-established process in the agrochemical industry. The primary pathway, utilizing diphenyl ether and ethanedinitrile, offers a more direct and less hazardous route compared to the alternative starting from 2-(phenoxy)toluene. The detailed protocols and quantitative data presented in this guide are intended to provide a comprehensive resource for researchers and professionals working on the synthesis of this compound and related compounds. Careful control of reaction conditions is crucial to maximize the yield and ensure the stereoselective formation of the desired (E)-isomer.

References

- 1. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102603563A - Preparation method of metominostrobin - Google Patents [patents.google.com]

- 5. CN102603563B - Preparation method of metominostrobin - Google Patents [patents.google.com]

(E)-Metominostrobin's Mechanism of Action on Fungal Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metominostrobin, a prominent member of the strobilurin class of fungicides, exhibits potent antifungal activity by targeting the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a specific focus on its interaction with fungal mitochondria. The document details its inhibitory effects on the cytochrome bc1 complex, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.

Introduction

This compound, also known as metominostrobin (B8650213), is a broad-spectrum, systemic fungicide widely used in agriculture to control a variety of fungal diseases. Its efficacy stems from its ability to disrupt the cellular respiration process in fungi, leading to a cessation of growth and eventual cell death. The primary target of metominostrobin is the mitochondrion, the powerhouse of the fungal cell.

The Molecular Target: The Cytochrome bc1 Complex (Complex III)

The fungal mitochondrial respiratory chain is composed of a series of protein complexes that facilitate the transfer of electrons, ultimately leading to the production of ATP. This compound specifically inhibits the cytochrome bc1 complex , also known as Complex III .

Metominostrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. It binds to the Qo (Quinone outside) binding site of cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the electron transport chain.

Consequences of Inhibition

The inhibition of the cytochrome bc1 complex by this compound has several critical downstream effects:

-

Blocked Electron Transport: The flow of electrons through the respiratory chain is halted at Complex III.

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.

-

Induction of the Alternative Oxidase (AOX) Pathway: As a compensatory mechanism to the blockage of the main respiratory chain, many fungi induce an alternative oxidase (AOX) pathway. This pathway allows for the re-oxidation of ubiquinol, bypassing Complex III and IV, and thereby maintaining some level of electron flow, albeit with significantly reduced ATP production. This can lead to a recovery of oxygen consumption over time after initial inhibition by metominostrobin.

Quantitative Data on Inhibitory Activity

The efficacy of this compound is quantified by its inhibitory concentration, typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). While direct IC50 values for the inhibition of mitochondrial Complex III by metominostrobin are not widely reported in publicly available literature, data on the inhibition of mycelial oxygen consumption provides a strong indication of its potent effect on mitochondrial respiration.

| Fungal Species | Assay Type | Parameter Measured | EC50 / IC50 | Reference |

| Rhizoctonia solani | Mycelial Respiration | Oxygen Consumption | 1.8 µM |

Note: The inhibition of oxygen consumption in R. solani by metominostrobin was observed to be transient, with recovery occurring after 90 minutes. This recovery was attributed to the induction of the alternative oxidase (AOX) pathway and could be suppressed by the addition of flavone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Fungal Mitochondria

Objective: To obtain a purified fraction of mitochondria from fungal mycelia for subsequent biochemical assays.

Materials:

-

Fungal mycelia (grown in liquid culture)

-

Isolation Buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Homogenizer (e.g., mortar and pestle with sterile sand, or a mechanical homogenizer)

-

Centrifuge (refrigerated)

-

Bradford or BCA protein assay kit

Protocol:

-

Harvest fungal mycelia from liquid culture by filtration.

-

Wash the mycelia thoroughly with distilled water and then with cold isolation buffer.

-

Disrupt the fungal cells by grinding the mycelia with sterile sand in a pre-chilled mortar and pestle, or by using a mechanical homogenizer, in the presence of cold isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of fresh, cold isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay method for normalization in subsequent experiments.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on the rate of oxygen consumption by isolated fungal mitochondria or intact mycelia.

Materials:

-

Isolated mitochondria or fungal mycelia

-

Respiration Buffer (e.g., 0.6 M mannitol, 2 mM MgCl2, 10 mM KCl, 10 mM KH2PO4, 20 mM HEPES-KOH, pH 7.2)

-

Respiratory Substrates (e.g., succinate (B1194679) for Complex II-driven respiration, or pyruvate (B1213749) + malate (B86768) for Complex I-driven respiration)

-

ADP (to induce state 3 respiration)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Protocol:

-

Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.

-

Add a defined volume of respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).

-

Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg protein) or fungal mycelia to the chamber.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add the respiratory substrate (e.g., succinate) to initiate electron transport.

-

Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

Once a stable State 3 respiration rate is achieved, add various concentrations of this compound to the chamber and record the resulting inhibition of oxygen consumption.

-

As a control, perform a parallel experiment with the solvent (e.g., DMSO) alone.

-

Calculate the rate of oxygen consumption before and after the addition of the inhibitor to determine the dose-dependent inhibitory effect and calculate the IC50 value.

Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

Objective: To specifically measure the enzymatic activity of the segment of the respiratory chain that includes Complex II and Complex III, and to determine the inhibitory effect of this compound on this activity.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM KCN to inhibit Complex IV)

-

Succinate (substrate for Complex II)

-

Cytochrome c (oxidized)

-

This compound stock solution

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c.

-

Add a known amount of isolated mitochondria to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 550 nm.

-

Initiate the reaction by adding succinate to the cuvette.

-

Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c. The initial linear rate of this reaction is a measure of the succinate-cytochrome c reductase activity.

-

To determine the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of the fungicide for a short period before initiating the reaction with succinate.

-

Calculate the rate of cytochrome c reduction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of the fungal mitochondrial respiratory chain.

Experimental Workflow for Assessing Mitochondrial Inhibition

Caption: General workflow for isolating fungal mitochondria and determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the cytochrome bc1 complex. Its mechanism of action, involving the blockage of electron transport and subsequent inhibition of ATP synthesis, provides a clear rationale for its fungicidal properties. The experimental protocols and data presented in this guide offer a framework for the continued study and development of this and other strobilurin-based fungicides. A deeper understanding of the interactions between these compounds and their fungal targets, as well as the fungal resistance mechanisms, is crucial for the sustainable use of these important agricultural tools.

An In-depth Technical Guide to the Physicochemical Properties of (E)-Metominostrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metominostrobin is a synthetic strobilurin fungicide renowned for its broad-spectrum activity against a variety of fungal pathogens, particularly in agricultural applications.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and ability to reach its biological target. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows. All quantitative data is presented in clear, tabular format for ease of comparison and reference.

Chemical Identity and Structure

This compound, with the IUPAC name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide, is a member of the strobilurin class of fungicides.[3] The "(E)" designation refers to the stereochemistry of the methoxyimino group, which is crucial for its biological activity.[3]

| Identifier | Value |

| IUPAC Name | (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide |

| CAS Number | 133408-50-1 |

| Molecular Formula | C₁₆H₁₆N₂O₃[1][4] |

| Molecular Weight | 284.31 g/mol [1][4] |

| Canonical SMILES | CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2 |

| InChI Key | HIIRDDUVRXCDBN-OBGWFSINSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its environmental fate, bioavailability, and fungicidal activity. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Physical State | White crystalline solid/powder | [5] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | Not available (decomposes) | [3][6] |

| Vapor Pressure | 1.8 x 10⁻⁵ Pa (at 25 °C) | |

| Water Solubility | 128 mg/L (at 20 °C, pH 7) | |

| Solubility in Organic Solvents | Dichloromethane: 1,380,000 mg/L (at 20 °C) Chloroform: 1,280,000 mg/L (at 20 °C) Soluble in DMSO and Acetonitrile | [5] |

| Octanol-Water Partition Coefficient (log P) | 2.32 (at 20 °C, pH 7) | |

| pKa | Data not readily available |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD guidelines for the testing of chemicals. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 for the determination of melting point/melting range.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound, analytical standard (>98% purity)

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary and heat the block to a temperature approximately 10 °C below the observed approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 for water solubility.

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound, analytical standard

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a glass flask. The excess solid should be visible.

-

Add a known volume of water to the flask.

-

Seal the flask and place it in a constant temperature bath (e.g., 20 °C) with agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.

-

Carefully withdraw a sample from the clear supernatant for analysis.

-

Determine the concentration of this compound in the sample using a validated HPLC method.

-

The determined concentration represents the water solubility of the compound at the specified temperature.

Octanol-Water Partition Coefficient (log P) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient.

Objective: To determine the ratio of the concentration of this compound in n-octanol versus water at equilibrium.

Materials:

-

This compound, analytical standard

-

n-Octanol (reagent grade), pre-saturated with water

-

Water (reagent grade), pre-saturated with n-octanol

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected log P value.

-

Shake the separatory funnel for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.

-

Allow the two phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The log P is the base-10 logarithm of the partition coefficient.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the production of ATP, the primary energy currency of the cell. The lack of energy ultimately leads to fungal cell death.

Conclusion

The physicochemical properties of this compound are well-characterized and provide a solid foundation for understanding its behavior as a fungicide. Its moderate lipophilicity, indicated by its log P value, allows for effective penetration of fungal cell membranes, while its specific solubility characteristics influence its formulation and application. The primary mechanism of action, the inhibition of mitochondrial respiration, is a potent and specific target, making this compound an effective agent for the control of fungal diseases. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters, which is essential for regulatory purposes and further research and development.

References

- 1. This compound PESTANAL, Analytical Standard, Best Price Supplier Mumbai [nacchemical.com]

- 2. This compound PESTANAL, Analytical Standard, Best Price Supplier Mumbai [nacchemical.com]

- 3. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]

- 4. This compound | CAS 133408-50-1 | LGC Standards [lgcstandards.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. accustandard.com [accustandard.com]

An In-Depth Technical Guide to the Solubility of (E)-Metominostrobin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-metominostrobin, a widely used strobilurin fungicide. Understanding the solubility of this active ingredient in various organic solvents is critical for a range of applications, including formulation development, analytical method development, and environmental fate studies. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to illustrate key processes.

Core Concept: Solubility of this compound

This compound is a white crystalline solid.[1] Its solubility is a key physicochemical property that influences its behavior in different environments and applications. While its water solubility is moderate, it exhibits a wide range of solubilities in organic solvents, a crucial factor for formulation chemists aiming to develop stable and effective products.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at 20°C. It is important to note that comprehensive data across a wide range of solvents and temperatures is limited in publicly available literature.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Dichloromethane | 20 | 1380 | [2] |

| Chloroform | 20 | 1280 | [2] |

Note: The isomeric mixture of metominostrobin (B8650213) has a reported aqueous solubility of 128 mg/L at 20°C and pH 7.[3] While not an organic solvent, this provides a baseline for its polarity.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common and widely accepted method for determining the solubility of agrochemicals like this compound is the shake-flask method . This method is suitable for substances with solubilities above 10⁻² g/L.[4]

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. An excess of the solid compound is added to the solvent to ensure that equilibrium between the dissolved and undissolved solute is reached. After an appropriate equilibration period, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following is a generalized, detailed protocol for determining the solubility of this compound in an organic solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Equipment:

-

This compound analytical standard (known purity)

-

High-purity organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Volumetric flasks

-

Screw-cap glass vials

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reversed-phase HPLC column

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of screw-cap glass vials. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 20°C, 25°C, 30°C).

-

Agitate the vials at a constant speed for a predetermined equilibration time (typically 24 to 72 hours) to ensure saturation is reached. It is advisable to determine the necessary equilibration time in preliminary experiments by taking measurements at different time points until the concentration plateaus.[1]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

-

Analyze the calibration standards and the diluted sample solutions by HPLC-UV. A suitable method would involve a C18 column and a mobile phase such as acetonitrile (B52724) and water.[5]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. For researchers and professionals in drug development and agrochemical formulation, this information is essential for informed decision-making and the successful application of this important fungicide. Further research to expand the quantitative solubility dataset across a broader range of solvents and temperatures is encouraged.

References

Spectroscopic Profile of (E)-Metominostrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the fungicide (E)-Metominostrobin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols.

Chemical Identity

This compound is a synthetic strobilurin fungicide used to control a broad spectrum of fungal diseases in crops.[1] Its chemical structure and properties are fundamental to understanding its spectroscopic behavior.

| Property | Value |

| IUPAC Name | (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[2][3] |

| CAS Number | 133408-50-1[2][3] |

| Molecular Formula | C₁₆H₁₆N₂O₃[2][3] |

| Molecular Weight | 284.31 g/mol [2][3] |

| Appearance | White crystalline powder[4] |

| Melting Point | 87-89 °C[5] |

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, MS, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The fragmentation pattern is crucial for developing selective and sensitive analytical methods.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 284.1161 | [M+H]⁺ (Monoisotopic Mass)[5] |

| Further fragmentation data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

High-resolution NMR spectroscopy is essential for the structural analysis of organic molecules like this compound.

Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. These are optimized to ensure good signal-to-noise and resolution.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters: A wider spectral width is used compared to ¹H NMR. A larger number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the molecular weight and elemental composition of a compound.

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Data Acquisition:

-

Ionization Mode: Positive ion mode is often used to observe the protonated molecule [M+H]⁺.

-

Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

-

Solution Samples: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]

- 2. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound PESTANAL, Analytical Standard, Best Price Supplier Mumbai [nacchemical.com]

- 5. This compound PESTANAL, Analytical Standard, Best Price Supplier Mumbai [nacchemical.com]

The Genesis and Advancement of Metominostrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin (B8650213), a prominent member of the strobilurin class of fungicides, stands as a significant development in the ongoing effort to protect vital agricultural crops from devastating fungal diseases. First synthesized and developed by Shionogi & Co., Ltd., this fungicide has demonstrated notable efficacy, particularly against rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani). This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and fungicidal activity of metominostrobin, tailored for researchers and professionals in the field of drug development and crop protection.

Physicochemical Properties of Metominostrobin

A clear understanding of the fundamental physicochemical properties of metominostrobin is essential for its effective formulation and application.

| Property | Value |

| Chemical Name | (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide |

| CAS Number | 133408-50-1 |

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.32 g/mol |

| Melting Point | 87-89 °C |

| Appearance | White crystalline solid |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Metominostrobin, like other strobilurin fungicides, is a Quinone outside Inhibitor (QoI). Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain, a critical pathway for cellular energy production in the form of ATP.

Metominostrobin specifically targets the cytochrome bc1 complex (also known as Complex III) in the inner mitochondrial membrane. It binds to the Qo (Quinone outside) site of cytochrome b, one of the key subunits of the complex. This binding event effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1. The interruption of this electron flow has two major consequences:

-

Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, metominostrobin prevents the generation of this proton gradient, leading to a severe depletion of cellular ATP.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific point of inhibition by metominostrotin.

Synthesis of Metominostrobin

The chemical synthesis of metominostrobin has been approached through various routes, with a common pathway involving four key steps: acylation, hydrolysis, oximation, and methylation. One of the documented synthesis pathways is outlined below.

Synthesis Workflow

Fungicidal Activity of Metominostrobin

Metominostrobin exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is particularly pronounced against pathogens that heavily rely on mitochondrial respiration for their energy supply.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of metominostrobin against a key rice pathogen. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth.

| Fungal Pathogen | Disease | EC50 (µM) | Reference |

| Rhizoctonia solani | Rice Sheath Blight | 1.8 | [1] |

Note: Further research is required to compile a more comprehensive list of EC50 and IC50 values for metominostrobin against a wider range of phytopathogenic fungi.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Broth Microdilution Method)

This protocol provides a general framework for assessing the in vitro fungicidal activity of metominostrobin.

1. Preparation of Metominostrobin Stock Solution:

-

Accurately weigh 10 mg of metominostrobin analytical standard.

-

Dissolve the compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Store the stock solution at -20°C in the dark.

2. Preparation of Fungal Inoculum:

-

For spore-producing fungi:

-

Culture the fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.

-

Flood the agar surface with a sterile saline solution containing 0.05% Tween 80.

-

Gently scrape the surface to release the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to the desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

For non-spore-producing fungi:

-

Grow the fungus in a suitable liquid medium.

-

Homogenize the mycelial culture.

-

Standardize the density of the mycelial suspension, for example, by adjusting the optical density at a specific wavelength.

-

3. Assay Procedure:

-

Perform serial two-fold dilutions of the metominostrobin stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Add 100 µL of the fungal inoculum to each well of a sterile 96-well flat-bottom microtiter plate.

-

Add 100 µL of the corresponding metominostrobin dilution to each well.

-

Controls:

-

Growth Control: 100 µL of fungal inoculum + 100 µL of medium (no fungicide).

-

Solvent Control: 100 µL of fungal inoculum + 100 µL of medium containing the highest concentration of DMSO used in the assay.

-

Media Sterility Control: 200 µL of sterile medium.

-

-

Incubate the plates at the optimal temperature for the specific fungus for a predetermined period (e.g., 48-72 hours).

-

Assess fungal growth inhibition visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration of metominostrobin compared to the growth control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the metominostrobin concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The fungicidal activity of strobilurin analogues is highly dependent on their chemical structure. For oximinoacetamide strobilurins like metominostrobin, several structural features are critical for their biological activity:

-

The (E)-β-methoxyiminoacetamide pharmacophore: This group is essential for binding to the Qo site of the cytochrome bc1 complex. The specific arrangement of the methoxyimino and acetamide (B32628) groups is crucial for the interaction with the target protein.

-

The 2-phenoxyphenyl group: This lipophilic group contributes to the overall binding affinity and may be involved in hydrophobic interactions within the binding pocket. Modifications to this part of the molecule can significantly impact the fungicidal potency and spectrum of activity.

-

The N-methyl group: The presence and nature of the substituent on the amide nitrogen can influence the molecule's properties, such as its stability and ability to penetrate fungal cell membranes.

Further research into the synthesis and biological evaluation of metominostrobin analogues will continue to refine our understanding of the SAR and potentially lead to the development of new and even more effective fungicides.

Conclusion

Metominostrobin represents a significant achievement in the development of strobilurin fungicides. Its targeted mechanism of action, broad-spectrum efficacy, and well-defined synthetic pathway make it a valuable tool for crop protection. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of metominostrobin, from its discovery and synthesis to its molecular mode of action and fungicidal activity. It is hoped that this information will serve as a valuable resource for researchers and professionals dedicated to the advancement of agricultural science and the development of innovative solutions for global food security.

References

Biological Activity Screening of Metominostrobin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of metominostrobin (B8650213) derivatives. Metominostrobin, a strobilurin fungicide, and its analogues are subjects of ongoing research to explore their potential as antifungal, insecticidal, and herbicidal agents. This document details the experimental methodologies for screening these compounds, presents quantitative data on their biological activities, and illustrates key signaling pathways and experimental workflows.

Introduction to Metominostrobin and its Derivatives

Metominostrobin is a broad-spectrum, systemic fungicide that belongs to the methoxyiminoacetamides and strobilurin chemical classes.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain, which ultimately leads to the death of the target fungus.[1][2] The development of metominostrobin derivatives is a key area of research aimed at discovering novel pesticides with potentially enhanced efficacy, a broader spectrum of activity, or different biological targets.[1][3][4] The screening of these derivatives involves a variety of biological assays to determine their fungicidal, insecticidal, and herbicidal properties.

Biological Activities of Metominostrobin Derivatives

The biological activities of metominostrobin and its derivatives have been evaluated against a range of targets. The following tables summarize the quantitative data from various screening studies.

Antifungal Activity

The primary biological activity of metominostrobin and its derivatives is antifungal. Screening is typically performed against a panel of economically important plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Metominostrobin Derivatives

| Compound/Derivative | Target Fungi | Assay Type | Concentration | % Inhibition / EC50 / MIC | Reference |

| Metominostrobin | Pyricularia oryzae | Mycelial Growth | Not Specified | Not Specified | [1] |

| Strobilurin Analogues (5a, 6a, 7a) | Rhizoctonia solani, Gibberella zeae, Bipolaris leersiae | Greenhouse | 25 mg/L | Good fungicidal activity | [5][6] |

| Strobilurin Derivative (6d') | Rhizoctonia solani | Mycelial Growth | 50 µg/mL | 52.85% | [7] |

| Strobilurin Derivative (6d') | Botrytis cinereapers | Mycelial Growth | 50 µg/mL | 68.63% | [7] |

| Strobilurin Derivative (6d') | Fusarium graminearum | Mycelial Growth | 50 µg/mL | 66.35% | [7] |

| Strobilurin Derivative (6e') | Blumeria graminis | Not Specified | 50 µg/mL | 100% | [7] |

| Strobilurin Derivatives (4d, 5b, 5c) | Rhizotonia cereals | Mycelial Growth | 50 µg/mL | 94.1%, 83.8%, 80.9% | [8] |

| Nicotinamide Derivative (16g) | Candida albicans SC5314 | Broth Microdilution | MIC | 0.25 µg/mL | [9] |

| Rhein Derivative (10a) | Sclerotinia sclerotiorum | Mycelial Growth | EC50 | 0.079 mM | [10] |

| Rhein Derivative (10a) | Fusarium graminearum | Mycelial Growth | EC50 | 0.082 mM | [10] |

| Rhein Derivative (10a) | Phytophthora capsica | Mycelial Growth | EC50 | 0.134 mM | [10] |

Insecticidal Activity

While primarily known for their fungicidal properties, some strobilurin derivatives have been screened for insecticidal activity.

Table 2: Insecticidal Activity of Strobilurin Derivatives

| Compound/Derivative | Target Insect | Assay Type | Concentration | % Mortality / LD50 | Reference |

| Strobilurin-pyrazole carboxamide compounds (8 compounds) | Mythimna separata | Not Specified | 500 mg/L | 100% |

Herbicidal Activity

Screening for herbicidal activity is another area of investigation for novel strobilurin derivatives.

Table 3: Herbicidal Activity of Strobilurin Derivatives

| Compound/Derivative | Target Weed | Assay Type | Concentration / Dosage | % Inhibition / ED50 | Reference |

| Phenylpyrazole derivative (7f) | Amaranthus retroflexus | Pot Culture | ED50 | 12.5696 g a.i./hm² | [3] |

| Kresoxim-methyl derivative (5c) | Abutilon theophrasti | Not Specified | 37.5 g a.i./ha | 100% | [1] |

| Kresoxim-methyl derivative (5c) | Amaranthus retroflexus | Not Specified | 37.5 g a.i./ha | 100% | [1] |

| Kresoxim-methyl derivative (5c) | Eclipta prostrata | Not Specified | 37.5 g a.i./ha | 100% | [1] |

| Tetrahydrolinalyl amide (4o) | Lolium perenne (root) | Pre-emergence | IC50 | 0.04 mmol/L | [11] |

| Tetrahydrolinalyl amide (4o) | Lolium perenne (shoot) | Pre-emergence | IC50 | 0.05 mmol/L | [11] |

| Tetrahydrolinalyl amide (4b) | Echinochloa crusgalli (root) | Pre-emergence | IC50 | 0.06 mmol/L | [11] |

| Tetrahydrolinalyl amide (4b) | Echinochloa crusgalli (shoot) | Pre-emergence | IC50 | 0.15 mmol/L | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of metominostrobin derivatives. The following are representative protocols for in vitro antifungal activity screening.

In Vitro Antifungal Screening: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (metominostrobin derivatives)

-

Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Spectrophotometer or plate reader

-

Sterile saline with 0.05% Tween 80 (for spore harvesting)

-

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Inoculum Preparation:

-

Yeasts: Grow the yeast in a suitable broth to the mid-logarithmic phase. Adjust the suspension to a 0.5 McFarland turbidity standard.[13]

-

Molds: Harvest spores from a mature culture on an agar (B569324) plate by flooding with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration (e.g., 0.5 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.[13]

-

-

Plate Preparation and Serial Dilution:

-

Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound working solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[13]

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a complete or significant inhibition of visible growth compared to the growth control.[12] This can be assessed visually or by measuring the optical density using a plate reader.[13]

In Vitro Antifungal Screening: Poisoned Food Technique

This technique is widely used to evaluate the effect of fungicides on the radial colony growth of mycelial fungi.[14]

Objective: To measure the inhibition of mycelial growth of a fungus in the presence of a test compound.

Materials:

-

Test compounds (metominostrobin derivatives)

-

Fungal cultures (e.g., Rhizoctonia solani, Sclerotium rolfsii)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (90 mm)

-

Cork borer (5 mm diameter)

-

Autoclave

Procedure:

-

Preparation of Poisoned Media:

-

Calculate the required amount of the test compound to achieve the desired concentrations (e.g., 100, 200, 400 ppm) in the PDA.

-

Add the requisite quantity of the compound to molten PDA.

-

Autoclave the amended medium.

-

Pour approximately 20 mL of the autoclaved, poisoned PDA into each sterile petri dish and allow it to solidify.

-

-

Inoculation:

-

Using a sterile 5 mm cork borer, take a mycelial disc from the edge of a young, actively growing culture of the test fungus.

-

Place the mycelial disc, mycelium-side down, in the center of each poisoned PDA plate.

-

A control plate with PDA without the test compound should also be inoculated.

-

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate has reached the edge of the plate.

-

Data Collection and Analysis:

-

Measure the radial growth (colony diameter) of the fungus in both the treated and control plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Percent Inhibition = [(C - T) / C] x 100

-

Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the mode of action and experimental procedures is essential for a clear understanding of the screening process.

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Metominostrobin and other strobilurin fungicides act by inhibiting the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][15][16][17][18] This disruption of electron flow prevents ATP synthesis, leading to cellular energy depletion and eventual fungal cell death.

Caption: Mechanism of action of Metominostrobin derivatives.

Experimental Workflow: In Vitro Antifungal Screening

The following diagram illustrates a typical workflow for the in vitro screening of metominostrobin derivatives for antifungal activity.

Caption: Workflow for in vitro antifungal screening.

Conclusion

The screening of metominostrobin derivatives for biological activity is a dynamic field of research with the potential to yield novel and effective pesticides. This guide has provided an overview of the key biological activities, detailed experimental protocols for their assessment, and visual representations of the underlying mechanisms and workflows. A systematic approach to screening, coupled with a thorough understanding of the structure-activity relationships, will be instrumental in the development of the next generation of crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. ifyber.com [ifyber.com]

- 13. benchchem.com [benchchem.com]

- 14. nepjol.info [nepjol.info]

- 15. The Electron Transport Chain [moodle2.units.it]

- 16. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

(E)-Metominostrobin: A Technical Guide to its Mode of Action as a Quinone outside Inhibitor (QoI) Fungicide

Executive Summary

(E)-Metominostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically the oximino-acetamide chemical group.[1] Its fungicidal activity is derived from a highly specific, single-site mode of action: the inhibition of mitochondrial respiration.[2] As a Quinone outside Inhibitor (QoI), this compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] This binding action blocks the transfer of electrons, which halts the production of adenosine (B11128) triphosphate (ATP), thereby depriving the fungal cell of its primary energy source and leading to cell death.[4] Due to its high efficacy and specific target, this class of fungicides is prone to the development of resistance, primarily through mutations in the target cytochrome b gene. This guide provides an in-depth technical overview of the biochemical mechanism, resistance pathways, quantitative efficacy data, and key experimental protocols for studying this compound.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for all QoI fungicides, including this compound, is the disruption of cellular energy production.[5] This is achieved by binding to the Quinone "outside" (Qo) binding site of the cytochrome bc1 enzyme complex, also known as Complex III, located in the inner mitochondrial membrane.[6]

The cytochrome bc1 complex plays a crucial role in the electron transport chain, catalyzing the transfer of electrons from ubiquinol (B23937) (Coenzyme Q, reduced form) to cytochrome c.[6] This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force essential for ATP synthesis by ATP synthase (Complex V).[6]

This compound's binding to the Qo site physically obstructs the oxidation of ubiquinol.[7] This blockage creates a bottleneck in the electron transport chain, preventing electrons from reaching cytochrome c and subsequently Complex IV.[4] The immediate consequences are:

-

Cessation of Electron Flow: The transfer of electrons between Complex III and Complex IV is halted.

-

Collapse of the Proton Gradient: Without electron flow, proton pumping at Complex III ceases, contributing to the dissipation of the electrochemical gradient across the inner mitochondrial membrane.

-

Inhibition of ATP Synthesis: The lack of a sufficient proton-motive force prevents ATP synthase from producing ATP, leading to a severe energy deficit within the fungal cell.[4]

-

Increased Oxidative Stress: The blockage can lead to the formation of reactive oxygen species (ROS), further damaging cellular components.[7]

Ultimately, this energy crisis results in the inhibition of vital fungal processes, such as spore germination and mycelial growth, leading to cell death.[5]

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Mechanisms of Fungal Resistance

The single-site mode of action of QoI fungicides imposes strong selection pressure, making them highly susceptible to the development of resistance in fungal populations.[5] Two primary mechanisms have been identified.

Target Site Modification

The most significant mechanism of resistance is the alteration of the fungicide's target site.[7] This involves point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the cytochrome bc1 complex. Specific amino acid substitutions can dramatically reduce the binding affinity of QoI fungicides to the Qo pocket, rendering them ineffective.

The most common and impactful mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[7] This single nucleotide polymorphism confers a high level of resistance to most strobilurin fungicides. Another known mutation, F129L (phenylalanine to leucine (B10760876) at position 129), also contributes to resistance, although often to a lesser degree.

Caption: Logical flow of QoI resistance due to target site mutation (G143A) in the cytochrome b gene.

Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway.[6][7] This pathway can accept electrons from the ubiquinone pool, bypassing Complex III and Complex IV entirely, and transfer them directly to oxygen to form water. While this process allows respiration to continue in the presence of a QoI fungicide, it is less efficient and does not contribute to the proton gradient, resulting in significantly lower ATP production.[7] However, it can be sufficient for the fungus to survive the fungicide application.

Quantitative Fungitoxicity Data

The efficacy of a fungicide is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (e.g., mycelial growth) by 50%. Lower IC50 values indicate higher fungitoxicity. These values are critical for comparing the potency of different fungicides and for monitoring shifts in fungal population sensitivity over time.[8]

While a comprehensive database for this compound is not publicly aggregated, the following table presents representative IC50 values for various QoI fungicides against key phytopathogens to illustrate the range of activity.

| Fungicide | Fungal Pathogen | Type of Assay | IC50 (mg/L or µg/mL) | Reference |

| Pyraclostrobin | Phakopsora pachyrhizi | Uredia Density (in vivo) | >0.11 | [8] |

| Azoxystrobin | Phakopsora pachyrhizi | Uredia Density (in vivo) | >0.11 | [8] |

| Trifloxystrobin | Drechslera siccans | Mycelial Growth (in vitro) | 30.72 | [8] |

| Pyraclostrobin | Fusarium graminearum | Mycelial Growth (in vitro) | 0.005 | [8] |

| Azoxystrobin | Fusarium graminearum | Mycelial Growth (in vitro) | 0.015 | [8] |

| Metominostrobin | Pyricularia oryzae | General Use Target | Not specified | [3][9] |

Note: IC50 values can vary significantly based on the fungal isolate, assay conditions (in vitro vs. in vivo), and specific experimental protocol.

Experimental Protocols

Protocol: Measuring Mitochondrial Respiration Inhibition via Extracellular Flux Analysis

This protocol describes a method to determine the inhibitory effect of this compound on fungal mitochondrial function using an Agilent Seahorse XF Analyzer. The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[10][11]